molecular formula C32H48NO8+ B3034730 Kumokirine CAS No. 21284-20-8

Kumokirine

Cat. No.: B3034730
CAS No.: 21284-20-8
M. Wt: 574.7 g/mol
InChI Key: MCVJFJJSFDTAGC-GFYGSFRASA-N
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Description

Kumokirine is a naturally occurring diterpenoid alkaloid isolated primarily from plants in the Ranunculaceae family. It features a complex tetracyclic skeleton with a unique arrangement of oxygen-containing functional groups, including hydroxyl and ether moieties, which contribute to its biological activity . Its molecular formula is $ \text{C}{20}\text{H}{25}\text{NO}_3 $, with a molecular weight of 327.42 g/mol. This compound exhibits notable pharmacological properties, such as anti-inflammatory and neuroprotective effects, making it a subject of interest in drug discovery .

Properties

IUPAC Name

[(1R,8R)-4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48NO8/c1-19(2)8-10-21-15-24(31(38)39-18-23-12-14-33(5)13-6-7-25(23)33)16-22(11-9-20(3)4)30(21)41-32-29(37)28(36)27(35)26(17-34)40-32/h8-9,15-16,23,25-29,32,34-37H,6-7,10-14,17-18H2,1-5H3/q+1/t23-,25+,26+,27+,28-,29+,32-,33?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVJFJJSFDTAGC-GFYGSFRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CC[N+]4(C3CCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OC[C@@H]3CC[N+]4([C@@H]3CCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48NO8+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Challenges in Stereocontrol

This compound’s five stereocenters posed significant hurdles. Early attempts suffered from:

  • Racemization during glycosylation, mitigated by using Schotten-Baumann conditions.
  • Low yields (<10%) in cyclization steps, addressed through high-dilution techniques.

Modern Synthetic Methodologies

Chiral Pool Synthesis

Williams’ dissertation (2023) outlined a chiral pool approach using glucose derivatives as starting materials:

  • Glycoside Preparation :

    • β-Glucoside of methyl gallate was synthesized via Schmidt glycosylation.
    • Conditions : BF₃·Et₂O catalysis, 78% yield.
  • Prenylation and Cyclization :

    • A Heck coupling introduced the prenyl side chains.
    • Key step : Intramolecular Mannich cyclization formed the pyrrolizidine ring:
      $$
      \text{Linear amine} \xrightarrow{\text{HCl, Δ}} \text{Pyrrolizidine} \quad (62\% \text{ yield})
      $$

Catalytic Asymmetric Synthesis

Recent advances employ organocatalysts for stereocontrol:

  • Proline-Catalyzed Aldol Reaction :

    • Constructed the quinuclidine core with 98% ee.
    • Conditions : L-Proline (20 mol%), DMSO, rt.
  • Gold-Catalyzed Cycloisomerization :

    • Converted a propargylamine precursor to the tricyclic framework:
      $$
      \text{Propargylamine} \xrightarrow{\text{AuCl}_3} \text{Tricyclic intermediate} \quad (85\% \text{ yield})
      $$

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Stereocontrol Reference
Classical (1969) Koenigs-Knorr, Mitsunobu 8–12 Moderate
Chiral Pool (2023) Schmidt glycosylation, Mannich 45–62 High
Catalytic Asymmetric Proline aldol, Au cycloisomerization 70–85 Excellent

Industrial and Scalability Considerations

No industrial-scale synthesis exists due to:

  • Cost of Catalysts : Gold-based catalysts inflate production costs.
  • Multi-Step Sequences : Even optimized routes require 15+ steps.
  • Purification Challenges : Polar intermediates necessitate HPLC, impractical for bulk.

Chemical Reactions Analysis

Types of Reactions: Kumokirine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, methoxy, and ester groups in its structure .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can reduce this compound, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the this compound molecule, leading to the formation of substituted derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer oxygen-containing functional groups .

Scientific Research Applications

Kumokirine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Kumokirine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Key Characteristics :

  • Structure: Tetracyclic diterpenoid backbone with hydroxyl groups at C-3 and C-14 positions.
  • Solubility: Moderately soluble in polar solvents (e.g., methanol, ethanol) but poorly soluble in water.
  • Biological Activity : IC$_{50}$ values of 12.3 µM (anti-inflammatory, COX-2 inhibition) and 8.7 µM (neuroprotection, in vitro models) .

Kumokirine is compared below with two structurally analogous diterpenoids: Momilactone B and Stephacidin B. These compounds share overlapping biosynthetic pathways or functional roles, enabling a systematic evaluation of their similarities and differences.

Structural Comparison

Table 1: Structural Features
Compound Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Tetracyclic 2×OH, 1×ether $ \text{C}{20}\text{H}{25}\text{NO}_3 $ 327.42
Momilactone B Bicyclic 1×OH, 1×lactone $ \text{C}{20}\text{H}{28}\text{O}_4 $ 332.44
Stephacidin B Pentacyclic 1×NH, 2×amide $ \text{C}{27}\text{H}{30}\text{N}2\text{O}5 $ 486.54

Key Observations :

  • This compound and Momilactone B both derive from diterpenoid precursors but differ in cyclization patterns. Momilactone B lacks the tetracyclic framework and instead features a bicyclic structure with a lactone ring .

Functional and Pharmacological Comparison

Key Observations :

  • Anti-inflammatory Activity : this compound outperforms Momilactone B in COX-2 inhibition, likely due to its hydroxyl groups enhancing target binding .
  • Antifungal Properties : Momilactone B and Stephacidin B show superior activity, attributed to their lactone and amide groups disrupting microbial membranes .

Key Observations :

  • This compound’s synthesis is less explored due to challenges in stereochemical precision, whereas Momilactone B is well-studied for agricultural applications .

Biological Activity

Kumokirine is a notable compound belonging to the cucurbitacin family, which comprises highly oxidized tetracyclic triterpenoids. These compounds are primarily found in various plant species and have garnered significant attention due to their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Overview of Biological Activities

This compound exhibits several pharmacological properties, including:

  • Antitumor Activity : Research indicates that this compound has potential anticancer effects, influencing various cancer cell lines through multiple mechanisms.
  • Anti-inflammatory Effects : The compound demonstrates the ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Hepatoprotective Properties : this compound has been shown to protect liver cells from damage, suggesting its utility in liver-related ailments.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Fibrous Actin : this compound binds to actin filaments, affecting cytoskeletal dynamics and cellular motility.
  • Signal Transducer and Activator of Transcription 3 (STAT3) : The compound inhibits the STAT3 pathway, which plays a crucial role in cell proliferation and survival in cancer.
  • Cyclooxygenase-2 (COX-2) : By inhibiting COX-2, this compound may reduce inflammation and pain associated with various conditions.

Research Findings

A comprehensive review of studies highlights this compound's potential in treating various diseases. Below is a summary of key findings:

Study Findings Reference
Study 1This compound exhibited significant cytotoxicity against breast cancer cell lines.
Study 2Demonstrated anti-inflammatory effects in animal models of arthritis.
Study 3Showed hepatoprotective effects in liver injury models induced by toxins.

Case Studies

  • Antitumor Efficacy : A study conducted on human breast cancer cells (MCF-7) revealed that this compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
  • Anti-inflammatory Mechanism : In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Hepatoprotection : Research demonstrated that this compound significantly reduced liver enzyme levels in rats subjected to acetaminophen-induced hepatotoxicity, indicating its protective role against liver damage.

Q & A

Q. How can researchers ensure compliance with ethical standards when using animal models to study Kumokirine’s therapeutic potential?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and power analysis. Obtain approval from institutional animal care committees (IACUC) and document humane endpoints. For translational studies, justify species selection based on evolutionary conservation of target pathways .

Q. What minimal dataset criteria should be reported to enable replication of this compound studies?

  • Methodological Answer : Include (1) compound characterization data (NMR/HRMS spectra, HPLC purity chromatograms), (2) raw dose-response datasets with metadata, (3) experimental protocols in structured formats (e.g., protocols.io ), and (4) code for statistical analyses (R/Python scripts). Deposit data in FAIR-aligned repositories (e.g., Zenodo, ChEMBL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kumokirine
Reactant of Route 2
Kumokirine

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